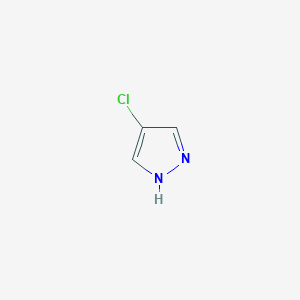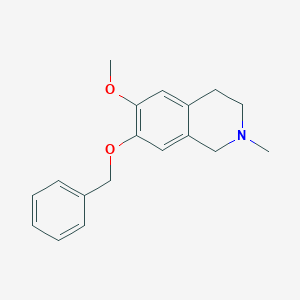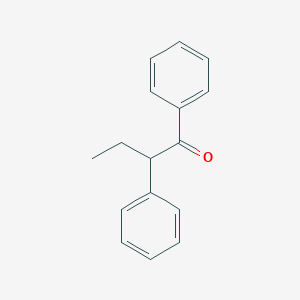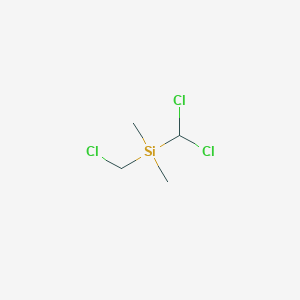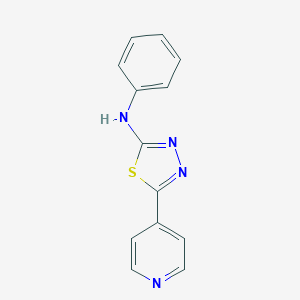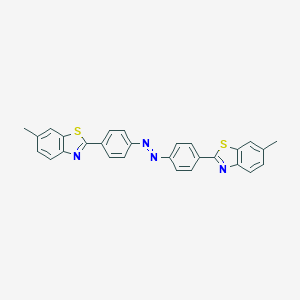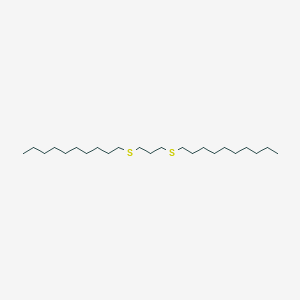
11,15-Dithiapentacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,15-Dithiapentacosane is a sulfur-containing organic compound that has been the subject of significant scientific research in recent years. The compound has been found to have a wide range of potential applications in various fields, including biochemistry, pharmacology, and materials science. In
Mechanism Of Action
The mechanism of action of 11,15-Dithiapentacosane is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, it has been found to induce oxidative stress in cancer cells, which can lead to their death.
Biochemical And Physiological Effects
Studies have shown that 11,15-Dithiapentacosane has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of certain genes that are involved in cancer cell survival. Additionally, it has been found to have antioxidant activity, which can help protect cells from damage caused by oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 11,15-Dithiapentacosane in lab experiments is its relatively low toxicity compared to other potential anticancer drugs. Additionally, it is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 11,15-Dithiapentacosane. One area of research is to further investigate its mechanism of action, which could lead to the development of more effective anticancer drugs. Additionally, researchers could explore its potential applications in other fields, such as materials science, where its unique chemical properties could be used to develop new materials with novel properties. Finally, researchers could explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases, where its antioxidant activity could be beneficial.
Synthesis Methods
The synthesis of 11,15-Dithiapentacosane involves the reaction of 1-bromopentadecane with sodium sulfide in the presence of a catalyst. The reaction results in the formation of 11,15-Dithiapentacosane as a white crystalline solid. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Scientific Research Applications
11,15-Dithiapentacosane has been found to have several potential applications in scientific research. One of the most promising areas of research is its use as a potential drug candidate for the treatment of cancer. Studies have shown that 11,15-Dithiapentacosane can induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the development of anticancer drugs.
properties
CAS RN |
18365-74-7 |
|---|---|
Product Name |
11,15-Dithiapentacosane |
Molecular Formula |
C23H48S2 |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
1-(3-decylsulfanylpropylsulfanyl)decane |
InChI |
InChI=1S/C23H48S2/c1-3-5-7-9-11-13-15-17-20-24-22-19-23-25-21-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3 |
InChI Key |
SCXCPNGTQSWZFG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCSCCCSCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCSCCCSCCCCCCCCCC |
Other CAS RN |
18365-74-7 |
synonyms |
11,15-Dithiapentacosane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



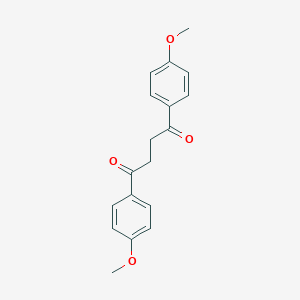
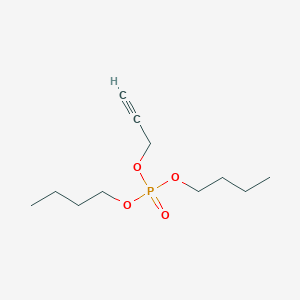
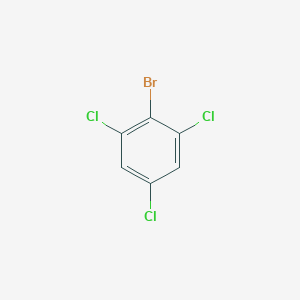
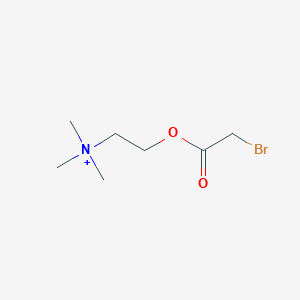
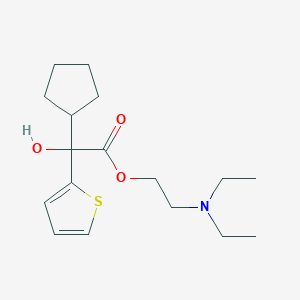
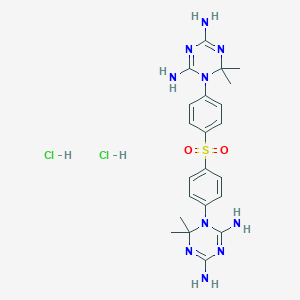
![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
